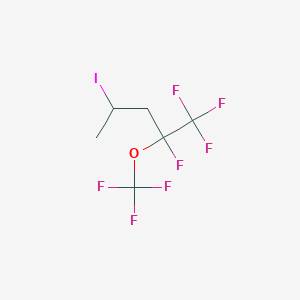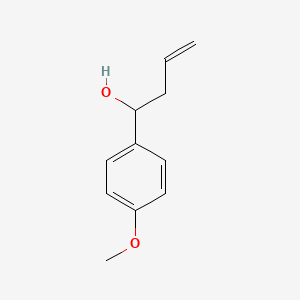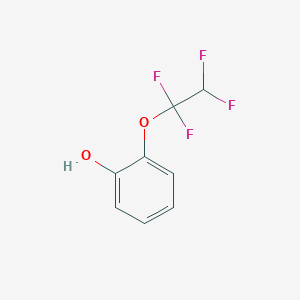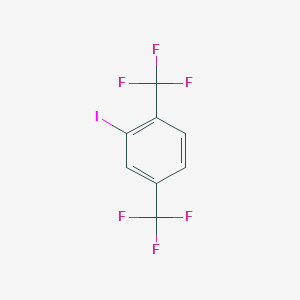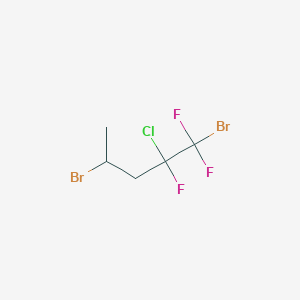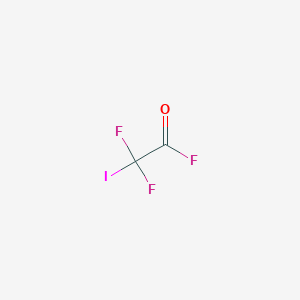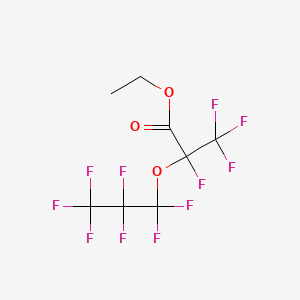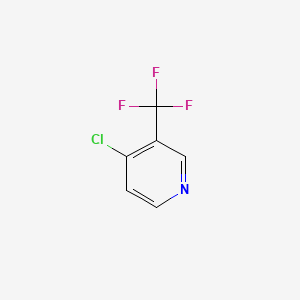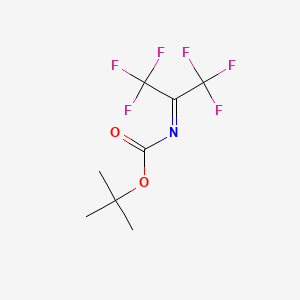
tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate
Overview
Description
Tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate is a chemical compound that is widely used in scientific research. It is a white crystalline solid that has a molecular formula of C9H11F6NO2. This compound is also known by its trade name, Fluoromethylketone.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate involves the irreversible binding of the compound to the active site of serine proteases. This binding prevents the enzyme from carrying out its normal physiological function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate include the inhibition of serine protease activity. This inhibition can lead to a wide range of effects, depending on the specific serine protease that is being targeted. For example, inhibition of blood coagulation serine proteases can lead to a decrease in blood clotting, while inhibition of inflammatory serine proteases can lead to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate in lab experiments include its high potency and specificity for serine proteases. This compound is also stable and easy to handle, making it a popular choice for researchers. However, one limitation of using this compound is its irreversible binding to serine proteases, which can make it difficult to study the effects of enzyme inhibition over time.
Future Directions
There are several future directions for research involving tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate. One area of interest is the development of new inhibitors that are more specific and potent than this compound. Another area of interest is the study of the physiological effects of serine protease inhibition in different disease states, such as cancer and autoimmune disorders. Finally, there is also interest in the development of new methods for delivering serine protease inhibitors to specific tissues, such as tumors, in order to improve their therapeutic efficacy.
Scientific Research Applications
Tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate is widely used in scientific research as an inhibitor of serine proteases. Serine proteases are enzymes that are involved in a wide range of physiological processes, including blood coagulation, inflammation, and digestion. Tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate inhibits the activity of these enzymes by irreversibly binding to their active sites.
properties
IUPAC Name |
tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGBEAAYGYUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373847 | |
| Record name | tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52786-55-7 | |
| Record name | tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



